1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
CAS No.: 2034345-57-6
Cat. No.: VC4562866
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034345-57-6 |
|---|---|
| Molecular Formula | C20H21N3O3S |
| Molecular Weight | 383.47 |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
| Standard InChI | InChI=1S/C20H21N3O3S/c1-25-17-6-5-14(10-18(17)26-2)11-22-20(24)23-12-15-4-3-8-21-19(15)16-7-9-27-13-16/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24) |
| Standard InChI Key | ULJJRWUWQDHJIT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a urea backbone () substituted with two distinct aromatic groups:
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A 3,4-dimethoxybenzyl moiety attached to one nitrogen atom.
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A (2-(thiophen-3-yl)pyridin-3-yl)methyl group on the adjacent nitrogen.
The thiophene and pyridine rings create a planar heteroaromatic system, while the methoxy groups enhance solubility and modulate electronic interactions.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 383.47 g/mol | |
| IUPAC Name | 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea | |
| SMILES | COC1=C(C=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)OC | |
| Topological Polar Surface Area | 83.7 Ų |
Spectroscopic Data
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NMR: Peaks at δ 4.32 (s, 2H, benzyl-CH), 4.64 (s, 2H, pyridyl-CH), and 7.21–8.29 ppm (aromatic protons) .
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FTIR: Stretching vibrations at 1626 cm (C=O urea), 2957 cm (C-H aromatic), and 3288 cm (N-H) .
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ESI-MS: .
Synthesis and Optimization
General Synthetic Route
The synthesis involves a multi-step sequence:
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Formation of the pyridine-thiophene core: Suzuki-Miyaura coupling between 3-thiopheneboronic acid and 3-bromopyridine.
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Benzylation: Reaction of 3,4-dimethoxybenzyl chloride with the pyridine-thiophene intermediate under basic conditions .
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Urea linkage: Condensation of the benzylated amine with an isocyanate derivative using titanium(IV) isopropoxide as a catalyst .
Representative Reaction Scheme:
Mechanism of Action as a BTK Inhibitor
BTK Signaling Pathway
Bruton’s tyrosine kinase (BTK) regulates B-cell proliferation, survival, and differentiation via the B-cell receptor (BCR) pathway. Inhibition disrupts downstream effectors like phospholipase Cγ2 (PLCγ2), AKT, and ERK .
Binding Mode
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The 3,4-dimethoxybenzyl group occupies the hydrophobic pocket near the ATP-binding site.
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The pyridine-thiophene moiety forms hydrogen bonds with Lys430 and Glu445 in the kinase domain .
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Covalent interaction with Cys481 via a Michael acceptor (in related analogs) enhances residence time .
Table 2: Comparative BTK Inhibitor Profiles
| Compound | IC (nM) | Selectivity Over TEC Kinase | Clinical Phase |
|---|---|---|---|
| Ibrutinib | 0.5 | 10-fold | Approved |
| 1-(3,4-Dimethoxybenzyl) | 1.2 | 50-fold | Preclinical |
| Tolebrutinib | 0.7 | 100-fold | Phase III |
Pharmacological Data
In Vitro Activity
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Antiproliferative Effects: IC in TMD8 lymphoma cells.
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Cytokine Suppression: IL-6 and TNF-α production decreased by 60% in macrophage assays.
Pharmacokinetics (Rat Model)
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Oral Bioavailability: 34%.
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Half-life (): 6.2 hours.
Therapeutic Applications
B-Cell Malignancies
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Chronic Lymphocytic Leukemia (CLL): Reduces proliferation by blocking BCR signaling .
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Diffuse Large B-Cell Lymphoma (DLBCL): Synergizes with anti-CD20 antibodies in preclinical models .
Autoimmune Diseases
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Rheumatoid Arthritis (RA): Suppresses synovial inflammation in collagen-induced arthritis models .
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Multiple Sclerosis (MS): Inhibits myeloid cell activation in the central nervous system .
Future Directions
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